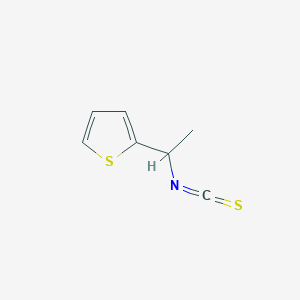

2-(1-Isothiocyanatoethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, starting from simpler thiophene compounds or through the cyclization of appropriately substituted precursors. For example, the synthesis of thiophene derivatives can be achieved through reactions involving thiophene-2-carbonyl isothiocyanate as a precursor for constructing triazole, oxadiazole, and thiadiazole derivatives, showing potential for antitumor and antimicrobial activities (Nassar, Attallah, & Hemdan, 2018).

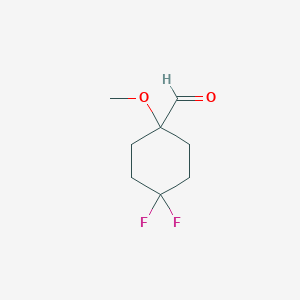

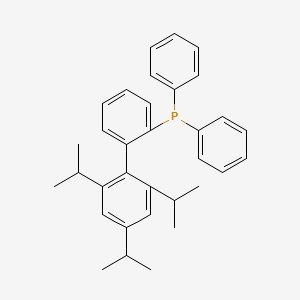

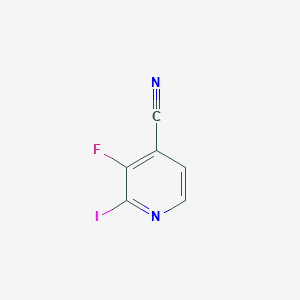

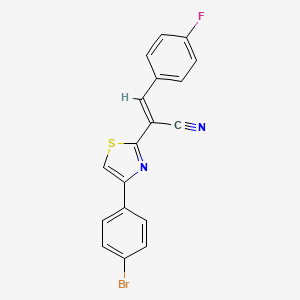

Molecular Structure Analysis

The structure of thiophene derivatives is often elucidated using spectroscopic methods, including NMR and IR spectroscopy, providing detailed information on the arrangement of atoms within the molecule. The molecular structure significantly influences the physical and chemical properties of the compound, including its reactivity and potential applications in materials science.

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including cycloadditions, substitutions, and polymerizations, leading to a wide range of functional materials. For instance, thiophene-based isothiocyanates can be used to synthesize liquid crystal materials with high birefringence and stable mesophases, indicating their utility in advanced optical applications (Yang et al., 2018).

Scientific Research Applications

High-Voltage LiCoO2 Operations in Lithium-Ion Batteries : Thiophene derivatives, specifically 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene, have been found effective as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. These derivatives form a protective layer on the cathode surface, thereby enhancing the cycling stability (Xia, Liu, & Xia, 2015).

Biological and Material Science Applications : Substituted thiophenes exhibit a broad spectrum of biological activities (antibacterial, antifungal, antiviral, etc.) and are also utilized in material science applications such as thin-film transistors and solar cells (Nagaraju et al., 2018).

Organic Photovoltaic Cells : Thiophene derivatives have been used to modify carbon nanotubes in organic photovoltaic cells, leading to enhanced power conversion efficiency due to improved solubility and dispersion (Stylianakis et al., 2010).

Interdisciplinary Research on Thiophene-Based Materials : Research on thiophene-based materials is interdisciplinary, covering electronic and optoelectronic device fabrication and biopolymer detection (Barbarella et al., 2005).

Antimicrobial and Antitumor Activities : Certain thiophene derivatives have demonstrated antimicrobial and antitumor activities, showing potential in pharmaceutical research (Nassar et al., 2018).

Organic Materials Synthesis and Applications : Thiophene-based compounds are important in materials science for their semiconducting properties and applications in devices like solar cells and bioimaging tools (Barbarella et al., 2017).

Fluorescent Markers in Biological Studies : Oligothiophenes, known for semiconductor properties, are also fluorescent compounds used as markers in biological studies, including cell imaging and hybridization studies (Capobianco et al., 2012).

Mechanism of Action

Target of Action

2-(1-Isothiocyanatoethyl)thiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .

Mode of Action

For example, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Thiophene derivatives have been associated with a variety of biological effects, suggesting that this compound may have similar effects .

Future Directions

Thiophene derivatives, including “2-(1-Isothiocyanatoethyl)thiophene”, have numerous applications in different research areas. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring more about the synthesis, properties, and applications of “this compound” and other thiophene derivatives.

properties

IUPAC Name |

2-(1-isothiocyanatoethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNULICTWRLOKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)